

An In-depth Technical Guide to Isononylphenol: Chemical Structure and Isomers

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Compound of Interest

Compound Name: Isononylphenol

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This technical guide provides a comprehensive overview of **isononylphenol**, focusing on its chemical structure, isomeric complexity, and analytical methodologies. **Isononylphenol**, a significant industrial chemical, is primarily utilized as an intermediate in the production of nonionic surfactants, antioxidants for polymers, and lubricant oil additives. Its classification as an endocrine-disrupting chemical necessitates a thorough understanding of its various isomeric forms and their distinct physicochemical and toxicological properties.

Chemical Structure and Isomerism

Isononylphenol (INP) is an alkylphenol with the general chemical formula $C_{15}H_{24}O$. It consists of a phenol ring substituted with a nine-carbon alkyl group, referred to as a nonyl group. The term "isononyl" signifies that the nonyl group is branched, and commercial **isononylphenol** is, in fact, a complex mixture of numerous isomers. The branching of the alkyl chain and its point of attachment to the phenol ring (ortho, meta, or para) give rise to this isomeric complexity.

The vast majority of isomers in commercial **isononylphenol** are para-substituted, with the branched nonyl group at the fourth position relative to the hydroxyl group. The branching of the nonyl chain itself is diverse, arising from the oligomerization of propylene during the chemical synthesis process.

Below are the chemical structures of some of the major branched isomers found in commercial **isononylphenol** mixtures:

- 4-(1-Ethyl-1,4-dimethylpentyl)phenol
- 4-(1,1,3,3-Tetramethylbutyl)phenol (an isomer of octylphenol, but often discussed in the context of branched alkylphenols)
- 4-(3,6-Dimethyl-3-heptyl)phenol
- 4-(2-Methyl-2-octyl)phenol
- 4-(2,5-Dimethyl-2-heptyl)phenol

Physicochemical Properties of Isononylphenol Isomers

The physicochemical properties of **isononylphenol** are influenced by the specific isomeric composition of the mixture. Properties such as boiling point, melting point, water solubility, and the octanol-water partition coefficient (logP) can vary between individual isomers. This variation is critical in understanding the environmental fate, bioavailability, and toxicological profiles of different **isononylphenol** components.

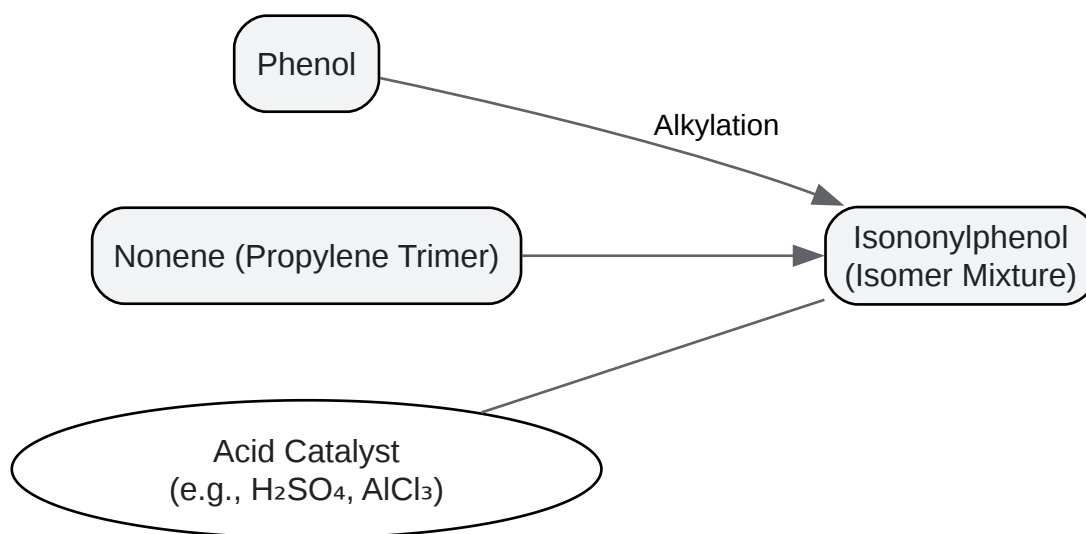
Here is a summary of available quantitative data for specific **isononylphenol** isomers and the general mixture:

Property	4-(1,1,3,3-Tetramethylbutyl)phenol	4-(1-Ethyl-1,4-dimethylpentyl)phenol	Isononylphenol (Mixture)
CAS Number	140-66-9	142731-63-3	11066-49-2, 84852-15-3
Molecular Formula	C ₁₄ H ₂₂ O	C ₁₅ H ₂₄ O	C ₁₅ H ₂₄ O
Molecular Weight (g/mol)	206.33	220.35	~220.35
Boiling Point (°C)	279 - 281[1]	Not available	293 - 297
Melting Point (°C)	80 - 81[1]	Not available	-10 (sets to a glass)[2]
Water Solubility	19 mg/L at 22°C[3]	Not available	Low
logP (Octanol-Water Partition Coefficient)	3.7[3]	5.7 (calculated)[4]	5.4 - 5.71[2]

Synthesis of Isononylphenol

The industrial production of **isononylphenol** is typically achieved through the Friedel-Crafts alkylation of phenol with a branched nonene (a nine-carbon alkene). The nonene itself is usually a complex mixture of isomers produced from the trimerization of propylene. This process inherently leads to the formation of a highly complex mixture of **isononylphenol** isomers, predominantly with para-substitution.

The general reaction scheme is as follows:



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Figure 1. General synthesis pathway for **isononylphenol**.

Experimental Protocol: Analysis of Isononylphenol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of individual **isononylphenol** isomers are challenging due to their structural similarity and the complexity of the mixtures. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for this purpose.

Sample Preparation (for Environmental Water Samples)

- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by deionized water.
 - Pass the water sample (typically 1 liter) through the cartridge at a flow rate of 5-10 mL/min.
 - Wash the cartridge with deionized water to remove interferences.

- Dry the cartridge under a stream of nitrogen.
- Elute the trapped analytes with a suitable organic solvent, such as a mixture of dichloromethane and methanol.
- Concentration:
 - Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Derivatization (Optional but Recommended):
 - To improve chromatographic separation and sensitivity, the hydroxyl group of the phenol can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
 - Add the derivatizing agent to the concentrated extract and heat at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes).

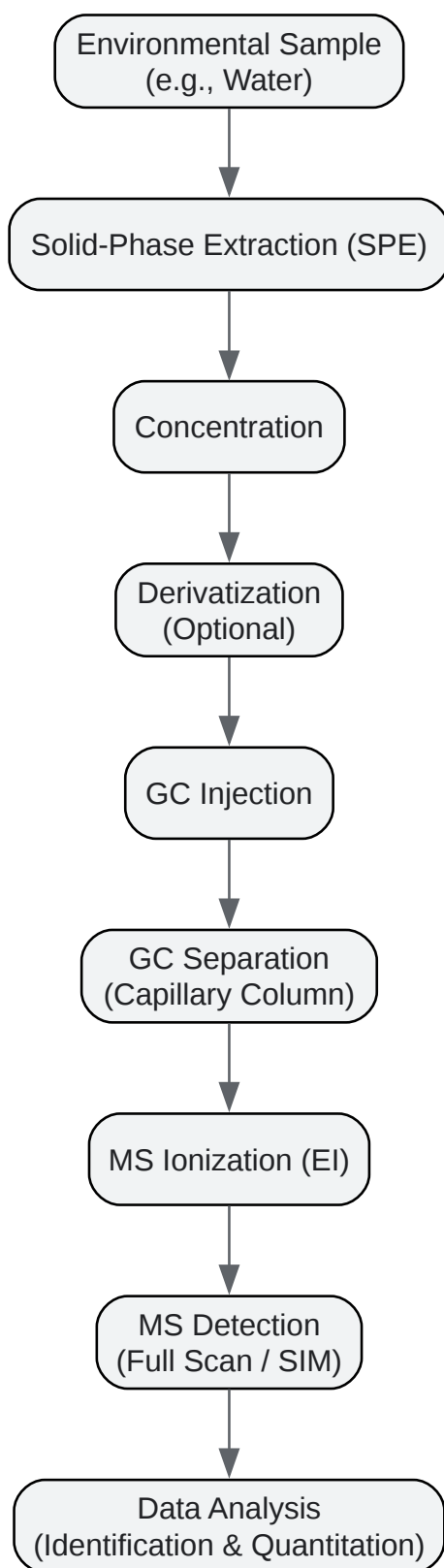
GC-MS Instrumental Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A long, non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of the isomers.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injector: Splitless injection is commonly used for trace analysis.
 - Injector Temperature: 250-280°C.
 - Oven Temperature Program: A temperature gradient is essential for separating the complex mixture of isomers. A typical program might be:
 - Initial temperature: 60-80°C, hold for 1-2 minutes.
 - Ramp: Increase to 280-300°C at a rate of 5-10°C/min.
 - Final hold: 5-10 minutes.

- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230-250°C.
 - Transfer Line Temperature: 280-300°C.
 - Acquisition Mode:
 - Full Scan: To identify unknown isomers and obtain their mass spectra.
 - Selected Ion Monitoring (SIM): For quantitative analysis of target isomers with higher sensitivity and selectivity. Characteristic ions for derivatized **isononylphenols** are monitored.

Data Analysis and Quantitation

- Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic reference standards.
- Quantitation: The concentration of each isomer is determined by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.

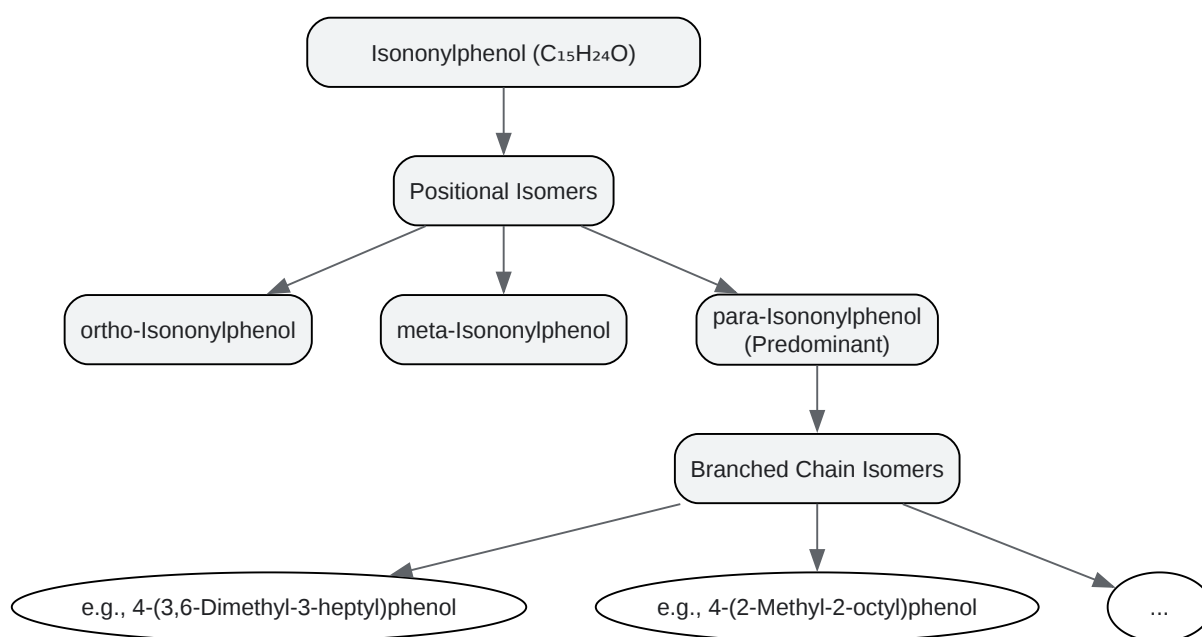


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Figure 2. Experimental workflow for GC-MS analysis of **isononylphenol** isomers.

Logical Relationship of Isononylphenol Isomers

The term "**isononylphenol**" represents a class of compounds with a hierarchical relationship between the general structure and its specific isomers. This relationship can be visualized as follows:



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Figure 3. Logical hierarchy of **isononylphenol** isomers.

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